4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine
Description
4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine is a complex organic compound featuring a piperidine ring substituted with a fluorophenyl group and a propynyl group
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]piperidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c1-2-11-23-12-9-19(10-13-23)21(25)24-14-7-18(8-15-24)16-17-3-5-20(22)6-4-17/h1,3-6,18-19H,7-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUAWWVOCBQQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperidine Core: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a fluorobenzene derivative is reacted with a piperidine intermediate in the presence of a Lewis acid catalyst.
Attachment of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with a halogenated piperidine derivative using a palladium catalyst and a copper co-catalyst.
Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies exploring receptor binding and signal transduction pathways.
Chemical Biology: It serves as a probe in the study of enzyme mechanisms and interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the propynyl group could facilitate covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine
- 4-[(4-Bromophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine
Uniqueness
Compared to its analogs, 4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. The fluorine atom’s electronegativity can also affect the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design.
This detailed overview provides a comprehensive understanding of 4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
